6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core consisting of a triazole ring (positions 1,2,3) and a pyrimidinone moiety (positions 4,5-d). The compound features two key substituents:
- Position 6: A 2-(4-methoxyphenyl)-2-oxoethyl chain, introducing electron-donating methoxy and ketone functionalities that may influence solubility and reactivity .
Triazolopyrimidinones are a pharmacologically significant class of heterocycles studied for their anticancer, antimicrobial, and kinase-inhibitory activities. The structural planarity of the core system enables π-π stacking interactions, while substituents modulate target selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-4-3-5-15(10-13)25-19-18(22-23-25)20(27)24(12-21-19)11-17(26)14-6-8-16(28-2)9-7-14/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHZPSHMAXGHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base to afford the desired triazolopyrimidine derivative . Another method involves the use of the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and solvent-free conditions have been explored to enhance the efficiency of the synthesis . Additionally, the use of various catalysts and reaction conditions can be tailored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazolopyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the triazolopyrimidine core.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains with promising results:
- Minimum Inhibitory Concentration (MIC): Studies have shown that the compound exhibits MIC values comparable to standard antibiotics against resistant strains.
- Mechanism of Action: The presence of the triazole moiety enhances the interaction with bacterial enzymes, disrupting cell wall synthesis.
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies:
- Cytotoxicity Assays: The compound demonstrates significant inhibition of cell growth in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Docking Studies: Molecular docking studies reveal favorable interactions with targets involved in cancer progression, suggesting a mechanism of action that may involve the inhibition of key signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory capabilities of the compound have also been explored:
- Inhibition of Cytokines: Research indicates that it can inhibit TNF-alpha and IL-6 production in activated macrophages.
- Animal Models: In vivo studies demonstrate a reduction in inflammatory markers in models of acute and chronic inflammation.
Case Studies
-
Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial efficacy of various triazolo derivatives including this compound. Results indicated enhanced activity against resistant bacterial strains when specific substituents were introduced to the phenyl rings.
-
Anticancer Activity Assessment
- In a comparative analysis involving several triazolo derivatives against MCF-7 cells, this compound exhibited lower IC50 values than conventional chemotherapeutics, indicating higher potency.
Mechanism of Action
The mechanism of action of 6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related triazolopyrimidinone derivatives, highlighting substituent variations and molecular properties:
*Estimated based on structural analogs.
Structural and Functional Insights
Core Planarity: X-ray crystallography of 5-(4-chlorophenoxy)-6-isopropyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one confirms near-perfect coplanarity (max deviation: 0.021 Å) in the triazolopyrimidinone ring, critical for DNA intercalation or kinase binding. Bulky substituents (e.g., 3-methylphenyl in the target compound) may slightly distort planarity, affecting binding affinity .
Substituent Effects: Electron-Donating Groups: Methoxy groups (e.g., 4-methoxyphenyl in the target) enhance solubility and resonance stabilization but may reduce metabolic stability due to oxidative demethylation.
Synthetic Routes: While direct synthesis data for the target compound is unavailable, analogous triazolopyrimidinones are typically synthesized via: Cyclocondensation of enaminones with heterocyclic amines. Nucleophilic substitution at position 6 using halogenated intermediates.
Research Findings
- Anticancer Potential: Compounds with oxadiazole or piperazinyl substituents (e.g., RN: 872594-46-2) exhibit IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely due to topoisomerase inhibition.
- Antimicrobial Activity: Chlorophenoxy derivatives (e.g., 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl) show moderate activity against Staphylococcus aureus (MIC: 16 µg/mL), attributed to membrane disruption.
- Kinase Inhibition: The planarity of the triazolopyrimidinone core enables ATP-competitive binding in kinases (e.g., EGFR), with substituents fine-tuning selectivity.
Biological Activity
The compound 6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-pyrimidine core with substituents that may influence its biological activity. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Triazolopyrimidine Core : Cyclization reactions are performed to create the triazolo-pyrimidine framework.
- Introduction of Functional Groups : This includes attaching the methoxyphenyl and methylphenyl groups through various organic reactions such as nucleophilic substitutions and Friedel-Crafts acylations.
Biological Activities
Research has indicated that compounds within the triazolopyrimidine class exhibit diverse biological activities. The specific biological activities associated with This compound include:
Anticancer Activity
Studies have shown that triazolopyrimidine derivatives can inhibit cancer cell proliferation. For instance:
- A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Properties
Triazolopyrimidines have also been reported to possess antimicrobial properties. Research indicates:
- Compounds in this class exhibit activity against both gram-positive and gram-negative bacteria, suggesting potential as antibacterial agents .
Antiviral Activity
Some studies suggest that derivatives of triazolopyrimidines may have antiviral effects:
- For example, certain related compounds have been identified as effective against viral infections in vitro .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Cytotoxicity Against Cancer Cells : A study involving various triazolopyrimidine derivatives found that specific structural modifications enhanced anticancer activity against colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM .
- Antibacterial Screening : Research highlighted the antibacterial efficacy of a related compound against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol in some cases .
Data Tables
The following table summarizes key findings related to the biological activity of the compound and its derivatives:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
- Methodological Answer : The synthesis of this triazolo-pyrimidinone derivative likely involves multi-step protocols, including:
- Triazole ring formation : Cyclization of diazonium intermediates or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole assembly.
- Pyrimidinone core construction : Condensation reactions between urea/thiourea and β-keto esters, followed by oxidation or dehydration.
- Substituent introduction : Alkylation or nucleophilic substitution to attach the 4-methoxyphenyl and 3-methylphenyl groups.
- Purification : Column chromatography or recrystallization to isolate the target compound.
Similar heterocyclic syntheses are described for structurally related compounds .
Q. How can the compound’s structural identity be confirmed?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks. Key signals include aromatic protons (6.5–8.0 ppm) and carbonyl carbons (~170–180 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] or [M+Na]).
- X-ray crystallography : If single crystals are obtained (e.g., as in ), bond lengths and angles can validate the triazolo-pyrimidinone scaffold .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based or radiometric assays.
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria or fungi.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
Reference thiazolo-pyrimidinones in , which show antimicrobial and anticancer potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization efficiency.
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.
- Temperature control : Microwave-assisted synthesis for rapid, high-yield reactions.
- Process automation : Use continuous flow reactors (as in ) to standardize multi-step protocols .
Q. What computational approaches are effective for modeling its interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinases). The InChI key from can generate 3D conformers for docking .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS or AMBER).
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) with biological activity data .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Comparative structural analysis : Synthesize analogs (e.g., varying substituents on the phenyl rings) to isolate pharmacophores.
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell line passage number).
- Meta-analysis : Cross-reference data from (antimicrobial thiazolo-pyrimidinones) and (triazolo-pyrimidinone core) to identify structure-activity trends .
Q. What crystallographic techniques are recommended for resolving disorder in the compound’s crystal structure?
- Methodological Answer :
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K using liquid nitrogen).
- TWINABS refinement : Address twinning or pseudo-symmetry issues.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs.
provides a template for analyzing similar heterocyclic systems .
Methodological Notes
- Data Reproducibility : Always cross-validate spectral data (NMR, HRMS) with published standards for triazolo-pyrimidinones .
- Safety : While notes no known hazards for related compounds, handle all intermediates under fume hoods due to potential toxicity .
- Theoretical Frameworks : Link mechanistic studies to existing hypotheses (e.g., kinase inhibition or DNA intercalation) to align with ’s emphasis on theory-driven inquiry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
